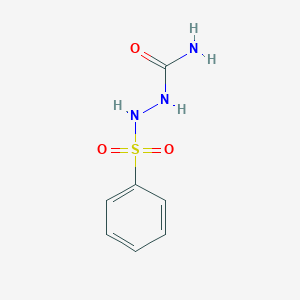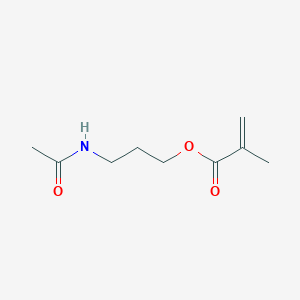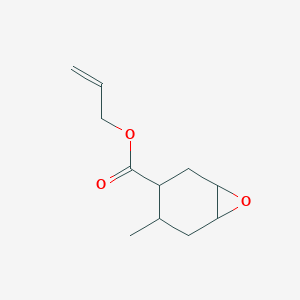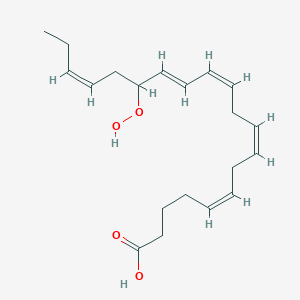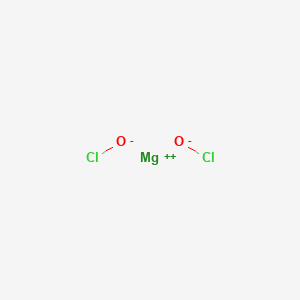
Magnesium hypochlorite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium hypochlorite is a chemical compound that is widely used in various industries due to its excellent disinfectant properties. It is an inorganic compound that is formed by the reaction between magnesium hydroxide and chlorine gas. Magnesium hypochlorite is commonly used in water treatment plants, swimming pools, and industrial processes to eliminate harmful bacteria, viruses, and other microorganisms.
Wirkmechanismus
Magnesium hypochlorite acts as a disinfectant by releasing hypochlorous acid (HOCl) and hypochlorite ions (OCl-) in water. Hypochlorous acid is a powerful oxidizing agent that reacts with the cell membranes of microorganisms, causing them to rupture. The hypochlorite ions also react with the cell walls of microorganisms, disrupting their metabolic processes and leading to their death.
Biochemical and Physiological Effects
Magnesium hypochlorite can have harmful effects on human health if ingested or inhaled. It can cause irritation to the eyes, skin, and respiratory tract. In addition, it can react with organic matter in water to form harmful byproducts such as trihalomethanes (THMs) and haloacetic acids (HAAs). These byproducts are known to be carcinogenic and can cause long-term health effects.
Vorteile Und Einschränkungen Für Laborexperimente
Magnesium hypochlorite is a cost-effective and efficient disinfectant that can be used in various lab experiments. It is easy to handle and has a long shelf life. However, it can react with organic matter in water to form harmful byproducts, which can interfere with the results of lab experiments. Therefore, it is important to carefully monitor the concentration of magnesium hypochlorite and its byproducts in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on magnesium hypochlorite. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the investigation of the long-term health effects of exposure to magnesium hypochlorite and its byproducts. In addition, there is a need for further research on the effectiveness of magnesium hypochlorite in eliminating emerging contaminants such as microplastics and pharmaceuticals from water sources.
Conclusion
Magnesium hypochlorite is a powerful disinfectant that is widely used in various industries. It is synthesized by the reaction between magnesium hydroxide and chlorine gas and acts by releasing hypochlorous acid and hypochlorite ions in water. Magnesium hypochlorite has been extensively studied for its disinfectant properties and is commonly used in water treatment plants, swimming pools, and industrial processes. However, it can have harmful effects on human health if ingested or inhaled and can react with organic matter in water to form harmful byproducts. Therefore, it is important to carefully monitor the concentration of magnesium hypochlorite and its byproducts in lab experiments. Further research is needed to develop new synthesis methods, investigate the long-term health effects of exposure, and study the effectiveness of magnesium hypochlorite in eliminating emerging contaminants.
Synthesemethoden
Magnesium hypochlorite is synthesized by the reaction between magnesium hydroxide and chlorine gas. The reaction is exothermic and occurs at high temperatures. The chemical equation for the synthesis of magnesium hypochlorite is as follows:
Mg(OH)2 + 2Cl2 → Mg(ClO)2 + 2HCl
Wissenschaftliche Forschungsanwendungen
Magnesium hypochlorite has been extensively studied for its disinfectant properties. It is commonly used in water treatment plants to eliminate harmful microorganisms such as bacteria, viruses, and protozoa. Magnesium hypochlorite is also used in swimming pools to maintain the water quality and prevent the growth of algae and other microorganisms. In addition, it is used in industrial processes to disinfect equipment and surfaces.
Eigenschaften
CAS-Nummer |
10233-03-1 |
|---|---|
Molekularformel |
Mg(ClO)2 Cl2MgO2 |
Molekulargewicht |
127.21 g/mol |
IUPAC-Name |
magnesium;dihypochlorite |
InChI |
InChI=1S/2ClO.Mg/c2*1-2;/q2*-1;+2 |
InChI-Schlüssel |
YZQBYALVHAANGI-UHFFFAOYSA-N |
SMILES |
[O-]Cl.[O-]Cl.[Mg+2] |
Kanonische SMILES |
[O-]Cl.[O-]Cl.[Mg+2] |
Andere CAS-Nummern |
10233-03-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



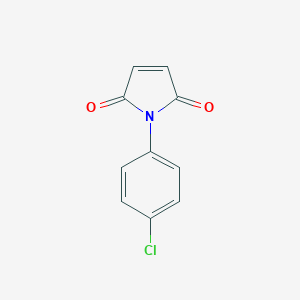
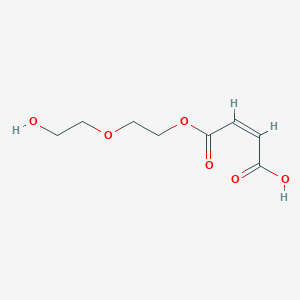
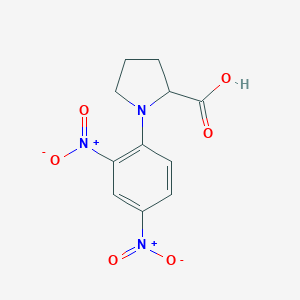
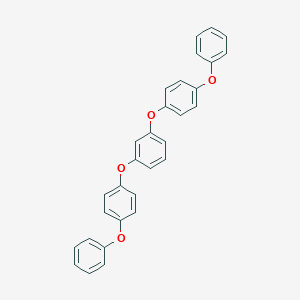
![8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B158689.png)

